1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine
Overview
Description
1-(5-Chlorothiophen-2-yl)methylazetidin-3-amine, also known as 5-Chloro-2-methylthiophene-3-carboxamide, is an organic compound that is widely used in the synthesis of pharmaceuticals and other chemicals. It is a heterocyclic amine that is derived from the condensation of an aldehyde and an amine. It is a versatile compound that has a wide range of applications in medicinal chemistry, organic synthesis and biochemistry. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-(5-Chlorothiophen-2-yl)methylazetidin-3-amine.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown the effective synthesis of novel azetidin-2-ones derivatives, including structures related to 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine, which have been tested for antimicrobial activity. For instance, Ansari and Lal (2009) synthesized azetidin-2-ones and tested their antimicrobial properties, while Patel and Patel (2017) reported the synthesis of 2-azetidinones derivatives from chalcone, showcasing their antibacterial and antifungal activities (Ansari & Lal, 2009); (Patel & Patel, 2017).
Antitubercular and Antioxidant Activities
These compounds have also been explored for their potential in antitubercular and antioxidant applications. Chandrashekaraiah et al. (2014) synthesized azetidinone analogues and evaluated their in vitro antituberculosis activity against mycobacterium tuberculosis, as well as their antimicrobial and antioxidant activities (Chandrashekaraiah et al., 2014).
Potential in CNS Activity
The role of azetidin-2-ones in central nervous system (CNS) activity has been explored. Thomas et al. (2016) synthesized and evaluated azetidinones for their antidepressant and nootropic (cognitive enhancing) activities, highlighting the potential of these compounds in CNS-related therapeutic applications (Thomas et al., 2016).
Anti-Inflammatory Activity
Azetidin-2-ones have also been investigated for their anti-inflammatory properties. Sharma et al. (2013) synthesized derivatives of azetidin-2-one and tested their anti-inflammatory effects, showing promising results compared to standard anti-inflammatory drugs (Sharma et al., 2013).
properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVZVOEMBKLDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(S2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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